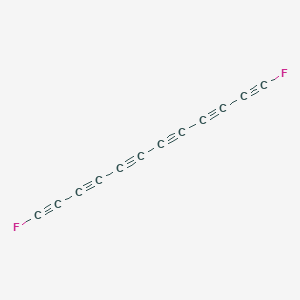
1,12-Difluorododeca-1,3,5,7,9,11-hexayne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,12-Difluorododeca-1,3,5,7,9,11-hexayne is a unique organic compound characterized by its linear structure with alternating triple bonds and two fluorine atoms at the terminal positions
Métodos De Preparación
The synthesis of 1,12-Difluorododeca-1,3,5,7,9,11-hexayne typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Fluorination: The terminal positions are fluorinated using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling Reactions: The formation of the hexayne backbone is achieved through coupling reactions such as Glaser coupling or Eglinton coupling, which involve the oxidative coupling of terminal alkynes in the presence of a copper catalyst.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Análisis De Reacciones Químicas
1,12-Difluorododeca-1,3,5,7,9,11-hexayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double or single bonds, resulting in partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures.
Aplicaciones Científicas De Investigación
1,12-Difluorododeca-1,3,5,7,9,11-hexayne has several scientific research applications:
Materials Science: Due to its conjugated triple bond system, it is studied for its potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Nanotechnology: The compound’s unique electronic properties make it a candidate for the development of nanoscale devices and sensors.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Chemical Biology: It is used as a probe to study the interactions between biomolecules and synthetic compounds.
Mecanismo De Acción
The mechanism of action of 1,12-Difluorododeca-1,3,5,7,9,11-hexayne involves its interaction with molecular targets through its conjugated triple bond system. The compound can participate in electron transfer processes, making it useful in redox reactions and as a potential electron donor or acceptor in various chemical and biological systems. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to engage in specific interactions with target molecules.
Comparación Con Compuestos Similares
1,12-Difluorododeca-1,3,5,7,9,11-hexayne can be compared with other polyynes such as:
1,3,5,7,9,11-Dodecahexayne: Similar in structure but lacks the terminal fluorine atoms, resulting in different reactivity and stability.
1,12-Dichlorododeca-1,3,5,7,9,11-hexayne: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior and applications.
1,12-Diiodododeca-1,3,5,7,9,11-hexayne: Iodine atoms provide different electronic properties and reactivity compared to fluorine.
Propiedades
Número CAS |
825667-23-0 |
|---|---|
Fórmula molecular |
C12F2 |
Peso molecular |
182.12 g/mol |
Nombre IUPAC |
1,12-difluorododeca-1,3,5,7,9,11-hexayne |
InChI |
InChI=1S/C12F2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14 |
Clave InChI |
KFQWGARNVVUWEA-UHFFFAOYSA-N |
SMILES canónico |
C(#CC#CC#CF)C#CC#CC#CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
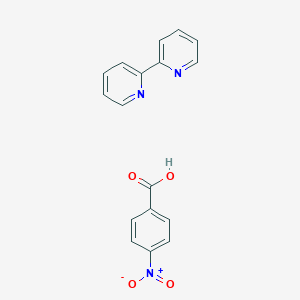
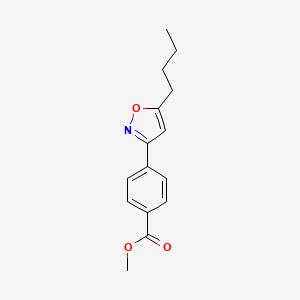
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)
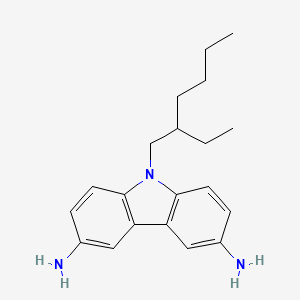

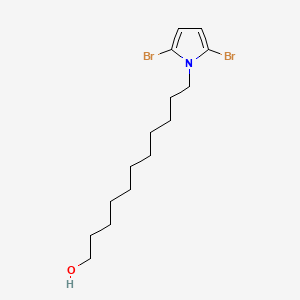
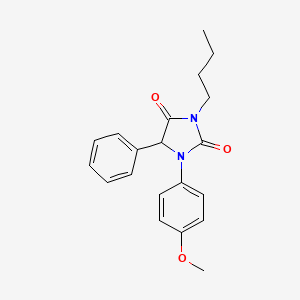
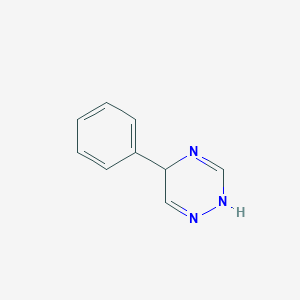
![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)

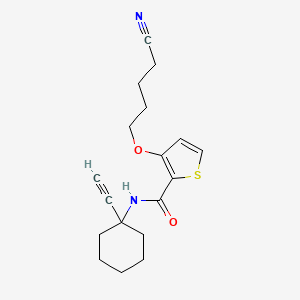
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
